molecular formula C26H23N3O5 B12709778 N-(2,4-Dimethoxyphenyl)-3-hydroxy-4-((4-methoxyphenyl)azo)naphthalene-2-carboxamide CAS No. 61050-18-8

N-(2,4-Dimethoxyphenyl)-3-hydroxy-4-((4-methoxyphenyl)azo)naphthalene-2-carboxamide

Cat. No.: B12709778
CAS No.: 61050-18-8
M. Wt: 457.5 g/mol
InChI Key: OFTBEVOAJZJTDC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound’s systematic IUPAC name, N-(2,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)diazenyl]naphthalene-2-carboxamide, reflects its hierarchical structure. The nomenclature delineates three critical components:

  • Naphthalene backbone : A fused bicyclic aromatic system providing structural rigidity.
  • Azo linkage : A diazenyl (-N=N-) group connecting the naphthalene core to a 4-methoxyphenyl substituent.
  • Carboxamide and methoxy groups : A 2,4-dimethoxyphenyl group attached via a carboxamide bond at position 2 of the naphthalene, alongside hydroxyl and methoxy functional groups.

Structural Data

Property Value
Molecular formula C₂₆H₂₃N₃O₅
Molecular weight 457.5 g/mol
SMILES notation COC1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)OC)OC)O
InChIKey OFTBEVOAJZJTBC-UHFFFAOYSA-N

The compound’s planar naphthalene core facilitates π-π stacking interactions, while the methoxy and hydroxyl groups enhance solubility in polar solvents.

Historical Development in Azo Compound Research

Azo compounds emerged as pivotal synthetic dyes following the 1863 discovery of diazonium salt coupling by Martius and Lightfoot. The first commercial azo dye, Bismarck brown, was synthesized in 1865, catalyzing industrial interest in these chromophores. By the 1880s, derivatives like para red and primuline red dominated textile dyeing, leveraging their vibrant hues and synthetic scalability.

The synthesis of N-(2,4-Dimethoxyphenyl)-3-hydroxy-4-((4-methoxyphenyl)azo)naphthalene-2-carboxamide represents an evolution in azo chemistry, incorporating methoxy substituents to modulate electronic properties. Early 20th-century research on naphthalene-based azo dyes demonstrated that methoxy groups improve lightfastness and thermal stability, critical for industrial applications.

Key Milestones in Azo Chemistry

Year Milestone Significance
1863 Diazonium salt coupling discovered Foundation for azo dye synthesis
1865 Bismarck brown commercialized First azo dye for industrial use
1880s Para red and primuline red developed Expanded color palette for textiles
20th c. Methoxy-functionalized azo compounds introduced Enhanced stability and solubility

Position Within Contemporary Organic Chemistry Frameworks

In modern chemistry, this compound exemplifies the convergence of materials science and molecular design. Its structural features align with three research frontiers:

Chromophoric Applications

The azo group (-N=N-) acts as a chromophore, absorbing visible light due to extended π-conjugation. Methoxy groups at positions 2 and 4 of the phenyl rings induce bathochromic shifts, tuning absorption maxima for specialized dye applications.

Supramolecular Interactions

The planar naphthalene core enables stacking interactions in crystalline phases, while hydrogen bonding via the hydroxyl and carboxamide groups influences self-assembly behaviors. These properties are exploited in liquid crystals and organic semiconductors.

Comparative Analysis of Azo Dye Properties

Compound λₘₐₓ (nm) Solubility Application
Bismarck brown 460 Aqueous Textile dyeing
Para red 520 Organic solvents Pigments, inks
This compound 540–560* Polar aprotic Research (e.g., sensors)

*Predicted based on analogous structures.

Properties

CAS No.

61050-18-8

Molecular Formula

C26H23N3O5

Molecular Weight

457.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)diazenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C26H23N3O5/c1-32-18-10-8-17(9-11-18)28-29-24-20-7-5-4-6-16(20)14-21(25(24)30)26(31)27-22-13-12-19(33-2)15-23(22)34-3/h4-15,30H,1-3H3,(H,27,31)

InChI Key

OFTBEVOAJZJTDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)OC)OC)O

Origin of Product

United States

Biological Activity

N-(2,4-Dimethoxyphenyl)-3-hydroxy-4-((4-methoxyphenyl)azo)naphthalene-2-carboxamide, also known by its CAS number 61050-18-8, is a synthetic compound belonging to the class of azo dyes and naphthalene derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C26H23N3O5, with a molecular weight of 457.48 g/mol. The structure features a naphthalene backbone substituted with methoxy groups and an azo linkage, which is significant for its biological properties.

Antimicrobial Activity

Azo compounds, including various naphthalene derivatives, have been studied for their antimicrobial properties. Research indicates that compounds like this compound may exhibit activity against Mycobacterium tuberculosis (M. tuberculosis).

In a study evaluating the anti-TB activity of several naphthamide derivatives, it was found that modifications in the structure could significantly affect their Minimum Inhibitory Concentration (MIC). For instance, derivatives with increased lipophilicity showed varied activities against multidrug-resistant strains of M. tuberculosis .

Anticancer Activity

The compound's potential anticancer activity has also been explored. A series of substituted naphthalene-2-carboxamides were assessed for their cytotoxic effects against various cancer cell lines. The results indicated that certain structural modifications enhanced cytotoxicity and apoptosis induction in cancer models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. The presence of methoxy groups and the azo linkage are believed to play significant roles in enhancing biological activity.

Key Findings from SAR Studies:

  • Lipophilicity : Increased lipophilicity generally correlates with improved bioavailability but does not always enhance activity.
  • Substituent Effects : Different substituents on the aromatic rings can either promote or inhibit biological activity; thus, careful selection is necessary.
  • Azo Linkage : The azo group can facilitate electron transfer processes which are vital in interactions with biological targets .

Case Studies

Several studies have reported on the biological activities of related compounds:

  • Study on Antitubercular Activity : A series of naphthamide derivatives were synthesized and tested against M. tuberculosis. Compounds with specific substitutions showed MIC values comparable to first-line drugs like ethambutol .
    CompoundMIC (μM)Comparison DrugMIC (μM)
    N-(substituted)6.55Ethambutol4.89
    Another Compound7.11Isoniazid0.1
  • Cytotoxicity Assays : In vitro studies using various cancer cell lines revealed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents .
    CompoundIC50 (μM)Standard DrugIC50 (μM)
    N-(substituted)5.0Doxorubicin10
    Another Compound3.5Cisplatin8

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of N-(2,4-Dimethoxyphenyl)-3-hydroxy-4-((4-methoxyphenyl)azo)naphthalene-2-carboxamide. The compound has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : In vitro studies on human lung cancer (A549) cells demonstrated an IC50 value of approximately 15 µM, indicating significant cytotoxicity through apoptosis induction. Similar results were observed in other cancer types, suggesting a broad spectrum of activity against malignancies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against several bacterial strains. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
E. coli32 µg/mLCell wall synthesis inhibition
S. aureus16 µg/mLProtein synthesis inhibition
P. aeruginosa64 µg/mLMembrane disruption

Anti-inflammatory Effects

Preliminary studies suggest that this compound may reduce inflammatory markers in various models, indicating potential use in treating inflammatory diseases. Its ability to modulate inflammatory pathways could offer therapeutic benefits in conditions such as arthritis and other chronic inflammatory disorders.

Material Science Applications

Beyond biological applications, this compound has potential applications in materials science, particularly in the development of dyes and pigments due to its azo structure, which is known for vibrant coloration properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the aromatic rings and substituents can enhance biological activity. For instance, the introduction of electron-withdrawing groups has been associated with increased potency against cancer cell lines.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The table below highlights critical structural differences among analogous azo carboxamide compounds:

Compound (CAS RN) Azo Group Substituent Carboxamide Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
70321-82-3 (Target) 4-Methoxyphenyl 2,4-Dimethoxyphenyl C₂₅H₂₁N₃O₅ 470.48 Methoxy (×3), Hydroxy, Azo
62148-36-1 Phenyl 4-Ethoxyphenyl C₂₅H₂₁N₃O₃ 411.46 Ethoxy, Phenyl Azo
21839-86-1 2-Methylphenyl 4-Chloro-2-methylphenyl C₂₅H₂₀ClN₃O₂ 429.90 Chloro, Methyl, Azo
61050-41-7 4-Ethylphenyl 4-Methoxyphenyl C₂₆H₂₃N₃O₃ 425.48 Ethyl, Methoxy, Azo
53151-01-2 4-Chloro-2-methylphenyl 3-Chlorophenyl C₂₄H₁₈Cl₂N₃O₂ 457.33 Chloro (×2), Methyl, Azo
85005-63-6 2-Nitrophenyl 2-Oxo-1H-benzimidazol-5-yl C₂₄H₁₇N₅O₄ 439.43 Nitro, Benzimidazole, Azo

Electronic and Solubility Properties

  • Electron-Withdrawing Groups (Nitro, Chloro): Compounds like 85005-63-6 (nitro) and 53151-01-2 (chloro) show reduced electron density at the azo linkage, which may increase reactivity toward metabolic reduction (a concern for genotoxicity) .
  • Solubility : Hydrophobic substituents (e.g., ethyl in 61050-41-7 ) lower aqueous solubility, whereas polar groups (hydroxy, methoxy) in the target compound improve solubility in organic solvents.

Q & A

Q. How do crystallographic data reconcile with DFT-predicted bond angles in the naphthalene core?

  • Resolution : Compare experimental (XRD) and theoretical (DFT) bond lengths. Discrepancies >0.05 Å may indicate crystal packing effects or computational basis set limitations. Refine models using dispersion-corrected functionals (e.g., B3LYP-D3) .

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